molecular formula C22H28N4O4 B13123010 1,4,5,8-Tetraamino-2,7-dibutoxyanthracene-9,10-dione CAS No. 88601-63-2

1,4,5,8-Tetraamino-2,7-dibutoxyanthracene-9,10-dione

Cat. No.: B13123010
CAS No.: 88601-63-2
M. Wt: 412.5 g/mol
InChI Key: LANPHVPGKCIFLN-UHFFFAOYSA-N
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Description

1,4,5,8-Tetraamino-2,7-dibutoxyanthracene-9,10-dione is an anthraquinone derivative known for its unique structural properties and potential applications in various scientific fields. This compound features multiple amino and butoxy groups attached to the anthracene-9,10-dione core, which imparts distinct chemical and physical characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4,5,8-tetraamino-2,7-dibutoxyanthracene-9,10-dione typically involves the introduction of amino and butoxy groups onto the anthracene-9,10-dione framework. One common method involves the nitration of anthracene-9,10-dione followed by reduction to introduce amino groups. The butoxy groups can be introduced through alkylation reactions using butyl halides under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and reduction processes, followed by purification steps such as recrystallization or chromatography to obtain the desired product with high purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

1,4,5,8-Tetraamino-2,7-dibutoxyanthracene-9,10-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include nitro, nitroso, hydroxy, and substituted derivatives of the original compound .

Scientific Research Applications

1,4,5,8-Tetraamino-2,7-dibutoxyanthracene-9,10-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,4,5,8-tetraamino-2,7-dibutoxyanthracene-9,10-dione involves its interaction with molecular targets through its amino and butoxy groups. These interactions can lead to the formation of reactive intermediates, which can further react with biological molecules or other chemical species. The compound’s ability to undergo redox reactions and form stable complexes with metal ions also contributes to its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

    1,4,5,8-Tetraaminoanthraquinone: Similar structure but lacks butoxy groups.

    2,4,5,7-Tetraamino-1,8-dihydroxyanthracene-9,10-dione: Contains hydroxy groups instead of butoxy groups.

    9,10-Dibutoxyanthracene: Lacks amino groups and has different reactivity.

Uniqueness

1,4,5,8-Tetraamino-2,7-dibutoxyanthracene-9,10-dione is unique due to the presence of both amino and butoxy groups, which provide a combination of reactivity and solubility properties not found in other similar compounds. This makes it particularly valuable for applications requiring specific chemical functionalities and interactions .

Properties

CAS No.

88601-63-2

Molecular Formula

C22H28N4O4

Molecular Weight

412.5 g/mol

IUPAC Name

1,4,5,8-tetraamino-2,7-dibutoxyanthracene-9,10-dione

InChI

InChI=1S/C22H28N4O4/c1-3-5-7-29-13-9-11(23)15-17(19(13)25)22(28)18-16(21(15)27)12(24)10-14(20(18)26)30-8-6-4-2/h9-10H,3-8,23-26H2,1-2H3

InChI Key

LANPHVPGKCIFLN-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=C(C2=C(C(=C1)N)C(=O)C3=C(C2=O)C(=C(C=C3N)OCCCC)N)N

Origin of Product

United States

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